molecular formula C10H12N2O B3354584 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- CAS No. 60169-89-3

5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-

Cat. No.: B3354584
CAS No.: 60169-89-3
M. Wt: 176.21 g/mol
InChI Key: YOXYNNAAEOHWCV-UHFFFAOYSA-N
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Description

5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with a carboxamide group at the 7-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-7-2-3-8(10(11)13)9(7)12-5-6/h4-5,8H,2-3H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXYNNAAEOHWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CC2)C(=O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483866
Record name 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-89-3
Record name 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
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5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Reactant of Route 3
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Reactant of Route 4
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Reactant of Route 5
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Reactant of Route 6
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-

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